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molecular formula C22H14 B032325 Pentacene CAS No. 135-48-8

Pentacene

Cat. No. B032325
M. Wt: 278.3 g/mol
InChI Key: SLIUAWYAILUBJU-UHFFFAOYSA-N
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Patent
US06974877B2

Procedure details

To a mixture of 1.0 gram of pentacene-5,7,12,14-tetrone in 100 mL of cyclohexanol was added 7.3 grams of aluminum tri(sec-butoxide). The reaction mixture was heated to 145° C. for 66 hours. The reaction mixture was cooled to room temperature and placed in a centrifuge. A dark solid was separated and washed 3 times with cyclohexanol followed by centrifugation. The residue was washed with acetone, isolated on a filter flask, and air dried to give pentacene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
aluminum tri(sec-butoxide)
Quantity
7.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:22]2[C:21](=O)[C:20]3[C:7](=[CH:8][C:9]4[C:10](=O)[C:11]5[C:16]([C:17](=O)[C:18]=4[CH:19]=3)=[CH:15][CH:14]=[CH:13][CH:12]=5)[C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.CC(CC)[O-].CC(CC)[O-].CC(CC)[O-].[Al+3]>C1(O)CCCCC1>[CH:4]1[C:5]2[C:22](=[CH:21][C:20]3[C:7]([CH:6]=2)=[CH:8][C:9]2[C:18](=[CH:17][C:16]4[C:11]([CH:10]=2)=[CH:12][CH:13]=[CH:14][CH:15]=4)[CH:19]=3)[CH:1]=[CH:2][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=4C(C5=CC=CC=C5C(C4C=C3C(C12)=O)=O)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(CCCCC1)O
Step Two
Name
aluminum tri(sec-butoxide)
Quantity
7.3 g
Type
reactant
Smiles
CC([O-])CC.CC([O-])CC.CC([O-])CC.[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A dark solid was separated
WASH
Type
WASH
Details
washed 3 times with cyclohexanol
WASH
Type
WASH
Details
The residue was washed with acetone
CUSTOM
Type
CUSTOM
Details
isolated on a filter flask
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06974877B2

Procedure details

To a mixture of 1.0 gram of pentacene-5,7,12,14-tetrone in 100 mL of cyclohexanol was added 7.3 grams of aluminum tri(sec-butoxide). The reaction mixture was heated to 145° C. for 66 hours. The reaction mixture was cooled to room temperature and placed in a centrifuge. A dark solid was separated and washed 3 times with cyclohexanol followed by centrifugation. The residue was washed with acetone, isolated on a filter flask, and air dried to give pentacene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
aluminum tri(sec-butoxide)
Quantity
7.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:22]2[C:21](=O)[C:20]3[C:7](=[CH:8][C:9]4[C:10](=O)[C:11]5[C:16]([C:17](=O)[C:18]=4[CH:19]=3)=[CH:15][CH:14]=[CH:13][CH:12]=5)[C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.CC(CC)[O-].CC(CC)[O-].CC(CC)[O-].[Al+3]>C1(O)CCCCC1>[CH:4]1[C:5]2[C:22](=[CH:21][C:20]3[C:7]([CH:6]=2)=[CH:8][C:9]2[C:18](=[CH:17][C:16]4[C:11]([CH:10]=2)=[CH:12][CH:13]=[CH:14][CH:15]=4)[CH:19]=3)[CH:1]=[CH:2][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=4C(C5=CC=CC=C5C(C4C=C3C(C12)=O)=O)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(CCCCC1)O
Step Two
Name
aluminum tri(sec-butoxide)
Quantity
7.3 g
Type
reactant
Smiles
CC([O-])CC.CC([O-])CC.CC([O-])CC.[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A dark solid was separated
WASH
Type
WASH
Details
washed 3 times with cyclohexanol
WASH
Type
WASH
Details
The residue was washed with acetone
CUSTOM
Type
CUSTOM
Details
isolated on a filter flask
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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